molecular formula C17H28O2 B144584 2-(p-Nonylphenoxy)ethanol CAS No. 104-35-8

2-(p-Nonylphenoxy)ethanol

Cat. No.: B144584
CAS No.: 104-35-8
M. Wt: 264.4 g/mol
InChI Key: KUXGUCNZFCVULO-UHFFFAOYSA-N
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Description

Nonoxinol, most commonly referred to in research as Nonoxynol-9 (N-9), is a nonionic surfactant belonging to the class of nonoxynols, which are polyethylene glycol nonyl phenyl ethers . Its primary research applications leverage its membrane-disrupting properties. Historically, its most studied function is as a spermicidal agent; it acts by damaging the sperm cell membrane through interaction with membrane lipids, leading to a rapid loss of sperm motility and function . This membrane-lysing mechanism is also of interest in microbiological and cellular studies. Beyond biomedical research, Nonoxynol-9 serves as a model surfactant and detergent in chemical and material science for its emulsifying, wetting, foaming, and solubilizing properties . It is critical to note that research has shown that even in small quantities, Nonoxynol-9 can modulate the structure and integrity of plasma membranes, which can cause irritation and damage to epithelial tissues . This product is strictly For Research Use Only and is not for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nonylphenoxy)ethanol
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InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3
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InChI Key

KUXGUCNZFCVULO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO
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Molecular Formula

C17H28O2
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Related CAS

26027-38-3
Record name Polyethylene glycol mono(4-nonylphenyl) ether
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DSSTOX Substance ID

DTXSID4058601
Record name 4-nonylphenol ethoxylate
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Molecular Weight

264.4 g/mol
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Physical Description

Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS]
Record name ETHOXYLATED PENTADECANOL
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched
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Boiling Point

Very high (USCG, 1999)
Record name ETHOXYLATED PENTADECANOL
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Flash Point

470 °F (USCG, 1999)
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Solubility

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water
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Density

1.007 at 59 °F (USCG, 1999) - Denser than water; will sink
Record name ETHOXYLATED PENTADECANOL
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Vapor Pressure

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates)
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Color/Form

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes

CAS No.

68131-40-8, 104-35-8, 127087-87-0, 26027-38-3
Record name ETHOXYLATED PENTADECANOL
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Record name 4-Nonylphenol monoethoxylate
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Record name 4-nonylphenol ethoxylate
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Record name 2-(p-Nonylphenoxy)ethanol
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Melting Point

59 °F (USCG, 1999)
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Preparation Methods

Chitosan Hydrochloride as a Film-Forming Agent

A prominent method for preparing Nonoxynol-9 contraceptive films involves chitosan hydrochloride, a biocompatible and biodegradable polymer derived from chitin. The patent CN101422449A outlines a four-step process: (1) swelling chitosan hydrochloride in distilled water, (2) blending Nonoxynol-9 with plasticizers and fragrances, (3) heating and combining the polymer-drug mixture, and (4) casting the solution onto glass plates for drying. Critical parameters include a weight ratio of Nonoxynol-9 to chitosan hydrochloride ranging from 1:2 to 1:3, with plasticizers such as propylene glycol or triacetin constituting 1–2 parts by weight.

Optimization of Film Thickness and Drying Conditions

Film thickness is controlled to 43–50 µm through precise scraping techniques, while drying at 70–75°C for 10 minutes ensures uniform morphology. For instance, Example 2 of the patent specifies 85°C heating during mixing, followed by 70°C drying, yielding films with 50 µm thickness and consistent drug distribution. These parameters balance mechanical integrity with rapid dissolution kinetics, critical for user compliance.

Chemical Synthesis and Derivative Preparation

Radioiodination for Tracking and Distribution Studies

Radioiodination with ¹³¹I, as described by Agha et al., enables tracking of Nonoxynol-9’s distribution in biological systems. The method involves electrophilic substitution on the aromatic rings of ethoxylated units, achieving 95% incorporation efficiency. High-pressure liquid chromatography (HPLC) confirmed uniform labeling across ethoxymer chains, critical for pharmacokinetic studies.

Analytical Methods for Quality Control

Reversed-Phase Liquid Chromatography (RPLC)

An RPLC method validated by Shabir and Bradshaw quantifies Nonoxynol-9 in gel formulations using a cyanopropyl column and methanol-water (83:17 v/v) mobile phase. Detection at 289 nm ensures specificity, with a linear range of 0.05–0.35 mg/mL (R² = 0.9997). Recovery rates of 99.87–100.04% and precision <1% RSD underscore the method’s reliability for batch testing.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Film formulation offers scalability through continuous casting, whereas chemical derivatization requires stringent reaction control. The patent’s method produces 800 cm² films per batch, suitable for mass production. In contrast, NO-derivative synthesis demands specialized reagents (e.g., AgNO₃), limiting industrial feasibility.

Stability and Biocompatibility

Chitosan-based films degrade into non-toxic byproducts, aligning with biocompatibility standards. However, radioiodinated Nonoxynol-9, while valuable for research, introduces regulatory hurdles due to radioactivity .

Chemical Reactions Analysis

Interaction with Sperm Membranes

Nonoxynol-9's spermicidal action involves direct interaction with sperm cell membranes . This interaction leads to lysis, detachment of the acrosome, and compromised sperm motility .

Mechanism:

  • Nonoxynol-9 interacts with the lipid components of the sperm membrane .

  • This interaction disrupts the membrane integrity, leading to lysis .

  • The acrosome, neck, and midpiece of the spermatozoa loosen and detach .

  • Ultimately, sperm are immobilized and killed .

Influence on Vaginal Flora

Observed Effects:

  • Minimal disruptions in vaginal ecology in most Nonoxynol-9 users .

  • No significant differences were noted across various Nonoxynol-9 formulations (gel, film, suppository) .

The following table summarizes the effects on vaginal flora :

Microfloran52.5-mg Geln100-mg Geln150-mg Geln100-mg Filmn100-mg SuppositoryP
H2O2 + Lactobacillus
Baseline4629 (63)4324 (56)4627 (59)5129 (57)4931 (63).9
Visit 24635 (76)4324 (56)4629 (63)5127 (53)4930 (61).2
Visit 33524 (69)3222 (69)3422 (65)3824 (63)3727 (73).9
Visit 42115 (71)2117 (81)2617 (65)2215 (68)2215 (68).8
H2O2– Lactobacillus
Baseline468 (17)437 (16)466 (13)519 (18)496 (12).9
Visit 2468 (17)435 (12)465 (11)5112 (24) *498 (16).4
Visit 3356 (17)326 (19)3411 (32)381 (3) *378 (22).03
Visit 4213 (14)213 (14)264 (15)221 (5)224 (18).7
Gardnerella vaginalis
Baseline4614 (30)4322 (51)4615 (33)5123 (45)4924 (49).1
Visit 24613 (28)4318 (42)4613 (28)5124 (47)4920 (41).2
Visit 33511 (31)3214 (44)3410 (29)3817 (45)3714 (38).6
Visit 4217 (33)218 (38)267 (27)229 (39)228 (36).9
Escherichia coli
Baseline4617 (37)4321 (49)4613 (28)5118 (35)4916 (33).3
Visit 24622 (48)4318 (42)4621 (46)5121 (41)4924 (49).9
Visit 33513 (37)3210 (31)3410 (29)389 (24)3718 (49).2
Visit 4214 (19)216 (29)268 (31)228 (35)228 (36).8
Enterococcus
Baseline4624 (52) *4325 (58)4623 (50)5128 (55)4926 (53).95
Visit 24633 (72) *4324 (56)4626 (57)5126 (51)4931 (63).3
Visit 33518 (51)3216 (50)3417 (50)3822 (58)3722 (59).9
Visit 42115 (71)218 (38)2612 (46)2212 (52)2217 (77).04
Anaerobic gram-negative rods
Baseline4637 (80)4337 (86)4632 (70)5139 (76)4938 (78).4
Visit 24635 (76)4341 (95)4636 (78)5140 (78)4943 (88).08
Visit 33528 (80)3229 (91)3428 (82)3827 (71)3730 (81).4
Visit 42113 (62)2118 (86)2621 (81)2216 (70)2220 (91).1
Yeast
Baseline466 (13)436 (14)466 (13)515 (10)497 (14).97
Visit 24610 (22)438 (19)463 (7)512 (4)495 (10).03
Visit 3355 (14)326 (19)342 (6)381 (3)374 (11).2
Visit 4214 (19)213 (14)264 (15)220221 (5).2
Staphylococcus aureus
Baseline460431 (2)461 (2)510493 (6).2
Visit 2461 (2)431 (2)461 (2)511 (2)491 (2)1.0
Visit 3350321 (3)340381 (3)370.5
Visit 4210210260220221 (5).4

Impact on Sperm Function

Nonoxynol-9 affects various sperm functions beyond motility . It has been shown to damage sperm structures and inhibit physiological activities .

Specific Impacts:

  • Reduces sperm motility and cervical mucus penetration .

  • Damages sperm structures, including the acrosome and mitochondria .

  • Inhibits the generation of reactive oxygen species, superoxide dismutase activity, acrosin activity, and hemizona binding .

Potential for Mucous Membrane Irritation

Nonoxynol-9 can cause irritation and damage to mucous membranes . Studies have demonstrated its deleterious effects on the uterine epithelium .

Observed Effects:

  • Rapid focal, uterine epithelial sloughing, and complete epithelial loss within 24 hours .

  • Epithelial regeneration occurs, but the new layer consists of cuboidal cells instead of the normal columnar cells .

  • In vitro, Nonoxynol-9 has multiple, potential deleterious effects on the human endometrium, characterized by necrosis, alteration of proinflammatory cytokines, and inhibition of Mucin1 expression .

Metabolism and Toxicity

The metabolism of Nonoxynol-9 can be influenced by other compounds, such as valproic acid, which may increase its metabolism . Additionally, Nonoxynol-9 has been shown to be phototoxic in vitro under UV light .

Key Points:

  • The metabolism of Nonoxynol-9 can be increased when combined with valproic acid .

  • Nonoxynol-9 is phototoxic in vitro, leading to lysis of red blood cells under UV light .

Scientific Research Applications

Contraceptive Applications

Nonoxynol-9 has been extensively studied for its use in contraceptive products. Various formulations are available, including gels, films, and suppositories.

Effectiveness and Safety

A systematic review analyzed the contraceptive effectiveness of five different nonoxynol-9 products. The study involved over 1,500 women and reported pregnancy rates ranging from 10% to 22% during six months of typical use. Higher concentrations of N-9 were associated with lower pregnancy rates, indicating a dose-dependent efficacy .

Product TypeNonoxynol-9 ConcentrationPregnancy Rate (%)
Gel52.5 mg22
Gel100 mg10-16
Film100 mg10-16
Suppository150 mg14

Microbicidal Applications

Nonoxynol-9 has also been investigated as a vaginal microbicide aimed at preventing sexually transmitted infections (STIs).

Clinical Trials

A randomized controlled trial conducted in Cameroon compared the effectiveness of N-9 gel versus condom use alone for preventing gonorrhea and chlamydia infections among high-risk women. The results showed no significant protective effect against these infections, highlighting concerns about the efficacy of N-9 as a microbicide .

Study AspectN-9 Gel GroupCondom Group
New Gonorrhea CasesNot specifiedNot specified
New Chlamydia CasesNot specifiedNot specified
New HIV Infections54

Effects on Vaginal Flora

Research has shown that long-term use of nonoxynol-9 may lead to changes in vaginal flora, with some studies indicating an increased risk of bacterial vaginosis (BV) associated with higher doses of N-9 .

Impact on Vaginal Ecology

A study evaluating the effects of long-term N-9 use found minimal disruptions in vaginal ecology overall but noted a dose-dependent increase in anaerobic gram-negative rods and BV among users:

Microbial ChangeOdds Ratio (OR)
Anaerobic Gram-Negative Rods2.4 (95% CI: 1.1–5.3)
H2O2-Negative Lactobacilli2.0 (95% CI: 1.0–4.1)
Bacterial Vaginosis2.3 (95% CI: 1.1–4.7)

Safety Concerns

While generally considered safe for use, nonoxynol-9 can cause irritation of the vaginal mucosa and increase epithelial disruption . Clinical studies have reported side effects such as vaginal burning and itching among users, which raises questions about its suitability for frequent use.

Mechanism of Action

Nonoxinol-9 exerts its spermicidal effects by interacting with the lipids in the membranes of sperm cells. This interaction leads to the lysis of the sperm membranes, causing the acrosome, neck, and midpiece of the spermatozoa to loosen and detach. As a result, the sperm cells become immobilized and die . The compound’s detergent-like action also disrupts the surface lipid layer of spermatozoa, rendering them incapable of fertilization .

Comparison with Similar Compounds

Key Differences :

  • Ethylene Oxide Chain Length: Longer chains (e.g., Nonoxinol-15) enhance solubility and reduce irritation but diminish spermicidal efficacy compared to shorter chains (e.g., Nonoxinol-9) .
  • Regulatory Status: Nonoxinol-9 is listed in Schedule 5 of the Therapeutic Goods (Poisons Standard) for concentrations ≤25%, while higher concentrations fall under Schedule 6 due to mucosal irritation risks .

Functional Analogs: Spermicides and Surfactants

Providone Iodine

  • Mechanism : A broad-spectrum antiseptic that disrupts microbial cell membranes via iodine release.
  • Comparison with Nonoxinol: Efficacy: Providone iodine alone has a higher minimal bactericidal concentration (MBC) against C. albicans and N. gonorrhoeae than Nonoxinol. However, a combination of Nonoxinol and providone iodine reduces the MBC by 50%, demonstrating synergistic effects . Safety: Nonoxinol causes fewer irritative side effects compared to iodine-based agents .

Sodium Lauryl Sulfate (SLS)

  • Mechanism : An anionic surfactant used in topical formulations to enhance skin permeability.
  • Comparison with Nonoxinol: Permeation Enhancement: In a study on caffeine skin permeation, SLS increased permeability by 2.5-fold, whereas Nonoxinol achieved only a 1.8-fold enhancement . Toxicity: Nonoxinol exhibits lower cytotoxicity to vaginal epithelial cells compared to SLS .

Contraceptive Efficacy

  • Success Rate: Nonoxinol-9 achieves a 72–86% pregnancy prevention rate with typical use, comparable to other barrier methods like condoms .
  • Limitations : Efficacy diminishes with delayed application (>10 minutes pre-intercourse) due to rapid vaginal clearance .

Antimicrobial Activity

Pathogen Nonoxinol Alone (MBC) Nonoxinol + Providone Iodine (MBC)
Candida albicans >1000 µg/mL 250 µg/mL
Neisseria gonorrhoeae >1000 µg/mL 125 µg/mL

Biological Activity

Nonoxynol-9 (N-9) is a nonionic surfactant widely recognized for its use as a vaginal spermicide and potential microbicide against sexually transmitted infections (STIs). This article reviews the biological activity of N-9, focusing on its spermicidal effects, antimicrobial properties, and implications for vaginal flora. The findings are supported by various studies and clinical trials.

Spermicidal Activity

Mechanism of Action
N-9 acts primarily by disrupting the lipid membranes of spermatozoa, leading to their immobilization and death. It interacts with the acrosome and midpiece of sperm, causing lysis and detachment of these structures . This mechanism has been validated through systematic reviews that highlight significant reductions in sperm motility and penetration capabilities post-exposure to N-9 .

Clinical Findings
A systematic review analyzed multiple clinical trials assessing the efficacy of N-9. The results indicated a marked decrease in the percentage of progressive motile sperm after treatment with N-9, with significant damage observed in sperm structures including the acrosome and mitochondria. Physiological activities such as reactive oxygen species generation were also inhibited .

Antimicrobial Properties

Antibacterial Activity
N-9 exhibits differential antibacterial activity against various pathogens. Studies have shown that it is particularly effective against certain vaginal bacteria, such as Gardnerella vaginalis, while being less effective against uropathogenic strains like Escherichia coli . The minimum inhibitory concentration (MIC) values highlight that N-9 can significantly reduce bacterial adherence to vaginal epithelial cells, which may impact the colonization dynamics of pathogenic bacteria .

Pathogen MIC90 (mg/mL) Remarks
Gardnerella vaginalis≤ 0.015Highly susceptible to N-9
Lactobacillus spp.8Varies based on hydrogen peroxide production
Uropathogenic E. coli> 32Less susceptible compared to vaginal strains

Effects on Vaginal Flora

Impact on Microbial Ecology
Research indicates that while most users experience minimal disruptions in their vaginal microbiota, there are dose-dependent effects associated with prolonged use of N-9. Increased prevalence of anaerobic gram-negative rods and a higher risk of bacterial vaginosis were noted among frequent users . However, the overall symptomatology related to these changes was uncommon.

Case Studies

  • Long-term Use Study
    A study evaluated the long-term effects of N-9 on vaginal flora among women using various formulations. It found that while some disruption occurred, particularly with higher doses, most participants did not report significant adverse symptoms related to microbial changes .
  • Contraceptive Efficacy Trial
    In a randomized trial comparing N-9 with another contraceptive gel (C31G), both products demonstrated similar pregnancy probabilities over six months (12% each). However, N-9 was associated with a higher dropout rate due to side effects unrelated to pregnancy .

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Nonoxinol’s efficacy as a chemical penetration enhancer?

  • Methodological Guidance: Experimental design should include controlled variables (e.g., concentration gradients, solvent systems) and comparative groups (e.g., other enhancers like Sodium Lauryl Sulfate). Use ex vivo skin models (e.g., Franz diffusion cells) or in vitro synthetic membranes to standardize permeation assays. Ensure reproducibility by detailing preparation protocols for Nonoxinol solutions, temperature, and pH conditions . Include statistical validation (e.g., ANOVA for inter-group comparisons) and report uncertainties in permeability coefficients .

Q. What analytical techniques are optimal for quantifying Nonoxinol’s interaction with active compounds in topical formulations?

  • Methodological Guidance: High-performance liquid chromatography (HPLC) or spectrophotometry can quantify drug-enhancer interactions. For mechanistic insights, use Fourier-transform infrared spectroscopy (FTIR) to analyze molecular interactions between Nonoxinol and stratum corneum lipids. Pair these with differential scanning calorimetry (DSC) to assess changes in membrane fluidity . Raw data should be processed with software like MATLAB or Python libraries to model kinetic profiles .

Q. How can researchers ensure reproducibility when reporting Nonoxinol’s effects across studies?

  • Methodological Guidance: Adhere to NIH guidelines for preclinical reporting (e.g., explicit concentration ranges, vehicle composition). Provide raw data in appendices or supplementary materials, including batch-specific variations in Nonoxinol purity. Reference established protocols (e.g., OECD guidelines for skin irritation assays) and disclose instrumentation calibration methods .

Advanced Research Questions

Q. What strategies resolve contradictions in Nonoxinol’s enhancement efficacy observed across different experimental models?

  • Methodological Guidance: Conduct meta-analyses to identify confounding variables (e.g., membrane thickness, donor/receiver phase composition). For divergent results, apply contradiction analysis frameworks: distinguish principal contradictions (e.g., concentration-dependent efficacy) from secondary factors (e.g., temperature fluctuations). Use sensitivity analysis to rank variables by impact . Cross-validate findings using orthogonal methods, such as confocal microscopy to visualize enhancer distribution in stratified tissues .

Q. How can researchers optimize Nonoxinol’s parameters (e.g., concentration, pH) for maximal transdermal delivery without compromising tissue integrity?

  • Methodological Guidance: Employ response surface methodology (RSM) or Box-Behnken designs to model multifactorial interactions. Measure cytotoxicity via MTT assays on human keratinocytes and correlate with permeation rates. Validate thresholds using histopathology (e.g., H&E staining for membrane damage). Publish full factorial matrices to enable predictive modeling .

Q. What interdisciplinary approaches elucidate Nonoxinol’s mechanism of action at the molecular level?

  • Methodological Guidance: Combine molecular dynamics simulations (e.g., GROMACS) to predict Nonoxinol’s lipid bilayer interactions with in vitro permeation studies. Use cryo-electron microscopy for ultrastructural visualization of enhancer-induced pore formation. Cross-reference findings with proteomic analysis of skin proteins post-exposure to identify binding targets .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro and in vivo data for Nonoxinol-based formulations?

  • Methodological Guidance: Perform bridging studies using ex vivo human skin explants to reconcile model disparities. Apply Bland-Altman plots to quantify bias between systems. If in vivo data shows lower efficacy, investigate metabolic degradation pathways (e.g., LC-MS/MS to detect Nonoxinol metabolites) or compensatory mechanisms in live models .

Q. What statistical frameworks are recommended for validating Nonoxinol’s synergistic effects with other enhancers?

  • Methodological Guidance: Use Chou-Talalay’s combination index (CI) to quantify synergy. For non-linear interactions, apply machine learning algorithms (e.g., random forests) to classify enhancer combinations by efficacy. Report 95% confidence intervals and power analysis to justify sample sizes .

Key Data from Literature

  • Nonoxinol’s Comparative Efficacy : In a 2023 study, Nonoxinol (1% w/v) increased caffeine’s skin permeability coefficient by 2.3-fold compared to lecithin (1.5-fold) and SLS (1.8-fold), attributed to its surfactant-driven disruption of lipid bilayers .
  • Toxicity Thresholds : Cytotoxicity assays revealed IC₅₀ values of 0.5% Nonoxinol in HaCaT cells, suggesting a narrow safety window for topical use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.